molecular formula C17H15NO4S B2812842 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1421480-99-0

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2812842
M. Wt: 329.37
InChI Key: VXPVAHSEEUDJTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl)propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug .


Molecular Structure Analysis

The molecular structure of a similar compound, “N-(3-hydroxy-3-(thiophen-2-yl)propyl)-N-methylnitrous amide”, has a molecular formula of C8H12N2O2S and a molecular weight of 200.26 .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, N-methyl-3-oxo-3-(thiophen-2-yl)propanamide was reduced to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-(3-hydroxy-3-(thiophen-2-yl)propyl)-N-methylnitrous amide”, are not specifically mentioned in the sources I found .

Scientific Research Applications

Antiviral Activity

Scientific Field

Pharmacology and Medicinal Chemistry

Application Summary

This compound has been investigated for its potential antiviral properties. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against various viruses, suggesting that this compound may also possess antiviral capabilities.

Methods of Application

Typically, antiviral assays involve the synthesis of the compound followed by in vitro testing against a panel of viruses. The compound’s efficacy is measured by its IC50 value, the concentration required to inhibit 50% of viral activity.

Results

While specific data for this compound is not available, related indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus with IC50 values ranging from 0.4 to 7.53 μmol/L .

Antidiabetic Activity

Scientific Field

Endocrinology and Pharmacology

Application Summary

Given the diverse biological activities of indole derivatives, this compound’s potential in managing diabetes is worth investigating.

Methods of Application

In vivo studies involving diabetic animal models are used to assess the compound’s impact on blood glucose levels and insulin sensitivity.

Results

While indole derivatives have shown antidiabetic effects, research on this particular compound’s role in diabetes management has not been documented.

Building on the previous analysis, here’s an additional application of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide :

Production of Antidepressant Medication

Scientific Field

Pharmaceutical Chemistry and Biotechnology

Application Summary

This compound has been identified as a potential intermediate in the synthesis of the antidepressant drug, (S)-duloxetine, which is used to treat major depressive disorders, anxiety, diabetic neuropathy pain, fibromyalgia, and chronic musculoskeletal pain.

Methods of Application

The bioreduction process involves whole cells of Rhodotorula glutinis that convert N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, a key intermediate for (S)-duloxetine. The reaction is carried out at a concentration of 30 g/l, achieving excellent enantioselectivity (>99.5% enantiomeric excess) with a conversion rate of over 95%.

Results

The bioreduction method offers a highly enantioselective approach to producing the active pharmaceutical ingredient with minimal risk of metal contamination, which is a significant advantage over traditional chemical synthesis methods .

Safety And Hazards

The safety and hazards of these types of compounds are not specifically mentioned in the sources I found .

properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c19-13(15-6-3-9-23-15)7-8-18-16(20)12-10-11-4-1-2-5-14(11)22-17(12)21/h1-6,9-10,13,19H,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPVAHSEEUDJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide

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